
Fusarenon X
概要
説明
作用機序
生化学分析
Biochemical Properties
Fusarenon X plays a significant role in biochemical reactions. It is known to evoke a ribotoxic stress response, which inhibits protein and DNA synthesis in eukaryotic cells . The major targets of this compound are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow .
Cellular Effects
This compound has been shown to induce more severe histological alterations than other mycotoxins like Deoxynivalenol (DON). Inflammation is the hallmark of the molecular toxicity of this compound . It has been reported to cause immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to ribosomes and inhibiting protein synthesis . It also disrupts DNA synthesis and induces apoptosis through the generation of reactive oxygen species . Several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, were specific to this compound .
Temporal Effects in Laboratory Settings
It is known that this compound induces more potent intestinal inflammation than DON
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure to this compound is associated with diarrhea and extensive intestinal hemorrhaging with cellular destruction in the intestinal mucosa
Metabolic Pathways
This compound is involved in several metabolic pathways. The transcriptome analysis revealed that this compound down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism .
準備方法
合成経路および反応条件: フサレノン X は、フザリウム種で見られる前駆体化合物を用いた一連の化学反応によって合成することができます . 合成経路は通常、アセトニトリルと水の混合物による抽出、続いて液体クロマトグラフィーによる精製を含みます . 反応条件では、化合物の安定性を確保するために、温度と pH を正確に制御する必要があります .
工業的生産方法: フサレノン X の工業的生産には、マイコトキシン収量を最大化するために、制御された条件下でフザリウム種を培養することが含まれます . 収穫された真菌培養物は、その後、高度なクロマトグラフィー技術を用いてフサレノン X を抽出および精製します . この方法は、研究および産業用途のための化合物の安定供給を確保します .
化学反応の分析
反応の種類: フサレノン X は、酸化、還元、置換など、さまざまな化学反応を受けます . これらの反応は、化合物の構造を改変し、特定の用途に対してその特性を強化するために不可欠です .
一般的な試薬と条件: フサレノン X を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . 反応は、通常、所望の結果を確保するために、特定の温度と pH レベルを含む制御された条件下で行われます .
生成される主な生成物: フサレノン X の反応から生成される主な生成物には、官能基が変化した誘導体が含まれ、これらは異なる生物活性を示す可能性があります .
科学的研究の応用
類似化合物との比較
フサレノン X は、デオキシニバレノール、ニバレノール、T-2 トキシンなどの他の化合物を含む、トリコテセン系マイコトキシンのファミリーに属しています . これらの類似化合物と比較して、フサレノン X は、より高い毒性とより強力な生物学的効果で知られています . たとえば、デオキシニバレノールと比較して、より深刻な組織学的変化と炎症を誘発します . VDR/RXR 活性化やエフリン受容体シグナル伝達など、フサレノン X が標的にするユニークな経路は、他のトリコテセンと区別されます .
類似化合物のリスト:- デオキシニバレノール
- ニバレノール
- T-2 トキシン
- HT-2 トキシン
- 3-アセチルデオキシニバレノール
- 15-アセチルデオキシニバレノール
フサレノン X のユニークな特性と強力な生物活性は、科学研究や産業用途にとって貴重な化合物となっています。フサレノン X の研究は、マイコトキシン作用のメカニズムと、マイコトキシン汚染を軽減するための戦略の開発についての洞察を提供し続けています。
特性
IUPAC Name |
[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCUCFKWVIWWNW-CAYGJDLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [HSDB] | |
| Record name | Fusarenon X | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5394 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals. | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |
CAS No. |
23255-69-8 | |
| Record name | Fusarenon X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fusarenon-X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusarenone X | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fusarenon X | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUSARENONE X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91-92 °C | |
| Record name | FUSARENON X | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Fusarenon-X in eukaryotic cells?
A: Fusarenon-X primarily targets the peptidyl transferase center, the catalytic site of the ribosome responsible for protein synthesis. [, , ]
Q2: Does the length of the nascent polypeptide chain influence Fusarenon-X binding to the ribosome?
A: Yes, the ability of Fusarenon-X to bind to the peptidyl transferase center on polyribosomes is dependent on the length of the nascent polypeptide chain, with longer chains potentially hindering its binding. []
Q3: What are some downstream effects observed in cells exposed to Fusarenon-X?
A: Fusarenon-X exposure can induce apoptosis (programmed cell death) in various organs, particularly in the liver, kidney, and spleen. [] It can also lead to immunosuppression by depressing mitogenic responses of lymphocytes and inducing suppressor macrophages. [, ]
Q4: What is the molecular formula and weight of Fusarenon-X?
A: The molecular formula of Fusarenon-X is C17H22O8, and its molecular weight is 354.4 g/mol. []
Q5: How does the structure of Fusarenon-X relate to its activity compared to other trichothecenes?
A: Fusarenon-X belongs to the type B trichothecenes. Compared to other trichothecenes, its activity is generally considered moderate. For instance, T-2 toxin often displays higher toxicity. Studies comparing emetic potency place Fusarenon-X's potency between that of deoxynivalenol and nivalenol. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Fusarenon-X?
A: While detailed ADME studies are limited, research suggests that Fusarenon-X can be absorbed orally and distributed to various organs, including the liver, kidney, and spleen, where it exerts toxic effects. [, ]
Q7: What are the effects of Fusarenon-X exposure during pregnancy in animal models?
A: Studies in mice have shown that Fusarenon-X exposure during pregnancy can induce abortion, inhibit embryo implantation, and cause fetal growth retardation. These effects are dose-dependent and vary depending on the timing of exposure. []
Q8: What cell types are particularly susceptible to Fusarenon-X-induced apoptosis?
A: Fusarenon-X appears to induce apoptosis in various cell types, with notable sensitivity observed in hepatocytes around the central lobular zone of the liver, proximal tubular cells of the kidney, and hematopoietic cells in the red pulp area of the spleen. []
Q9: What in vitro models have been used to study the effects of Fusarenon-X on lymphocyte function?
A: Researchers have utilized mitogen-stimulated lymphocyte proliferation assays to investigate the immunosuppressive effects of Fusarenon-X. These studies have demonstrated that the compound inhibits both T-cell and B-cell mitogen-induced proliferation, indicating a broad immunosuppressive activity. []
Q10: Have any mechanisms of resistance to Fusarenon-X been identified?
A: Studies using yeast mutants resistant to trichodermin, another trichothecene mycotoxin, have shown that alterations in the ribosomal peptidyl transferase center can confer cross-resistance to Fusarenon-X. This suggests that mutations affecting the binding site of Fusarenon-X on the ribosome can lead to resistance. []
Q11: What are the primary toxicological concerns associated with Fusarenon-X?
A11: Fusarenon-X is a cytotoxic mycotoxin known to cause various adverse effects, including:
- Immunosuppression: It suppresses the immune system by interfering with lymphocyte function and inducing suppressor cells. [, ]
- Gastrointestinal disturbances: It is known to cause emesis (vomiting) in various species, including mink, pigs, and dogs. []
- Growth retardation: Exposure during pregnancy can lead to fetal growth retardation in animal models. []
- Apoptosis: It can induce programmed cell death in various organs, including the liver, kidney, and spleen. []
Q12: Have any long-term carcinogenic effects been observed with Fusarenon-X exposure in animal models?
A: While long-term studies in rats revealed a low overall tumor incidence, some unusual tumors were observed only in the Fusarenon-X treated groups, suggesting a potential for carcinogenic effects. [] Further research is needed to fully elucidate its carcinogenic potential.
Q13: What analytical techniques are commonly employed for the detection and quantification of Fusarenon-X in food and feed samples?
A13: Various analytical methods have been developed and validated for the analysis of Fusarenon-X. Commonly employed techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for the detection and quantification of Fusarenon-X. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of Fusarenon-X in complex matrices. [, , , , ]
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers enhanced sensitivity and resolution compared to traditional HPLC methods, enabling the detection of Fusarenon-X at very low levels. [, , , ]
Q14: What are the key parameters considered during the validation of analytical methods for Fusarenon-X determination?
A14: Method validation is crucial for ensuring the reliability and accuracy of analytical results. Key parameters assessed during validation include:
Q15: When was Fusarenon-X first isolated and characterized?
A: While a specific year for its initial discovery is not provided in these articles, research on Fusarenon-X and its effects on protein synthesis dates back to at least the 1970s. []
Q16: How does research on Fusarenon-X contribute to broader scientific understanding beyond its direct toxicological impact?
A16: The study of Fusarenon-X extends beyond its toxicological relevance and provides valuable insights into:
- Plant-Pathogen Interactions: Investigating its detoxification in plants, such as through glucosylation by specific UDP-glucosyltransferases, sheds light on plant defense mechanisms against fungal pathogens. []
Q17: Is there a correlation between environmental factors and the production of Fusarenon-X by Fusarium species?
A: Yes, research indicates that environmental factors like temperature and nutrient availability significantly influence Fusarenon-X production. For example, its production is favored at moderate temperatures (around 27°C) and enhanced by the presence of peptone or yeast extract in the growth medium. [] Similarly, precipitation patterns have been linked to varying levels of Fusarenon-X contamination in wheat. [, ]
Q18: How does the contamination of agricultural products with Fusarenon-X affect human health?
A18: Fusarenon-X contamination of staple foods like wheat and barley poses a potential risk to human health. Its presence can lead to food poisoning characterized by vomiting and gastrointestinal discomfort. While no direct link between Fusarenon-X and specific human diseases has been established definitively, its known toxicity raises concerns regarding its long-term impact on human health, particularly concerning its potential carcinogenicity and immunosuppressive effects.
Q19: Can the type of cereal influence the type and quantity of Fusarium mycotoxins produced?
A: Yes, the type of cereal substrate can influence mycotoxin production. Research shows that while rice supports the highest toxicity levels of Fusarenon-X, other grains like barley, wheat, and corn also support its production to varying degrees. [] Additionally, different Fusarium species exhibit preferences for specific cereals, impacting the profile of mycotoxins found.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


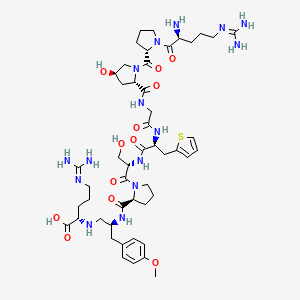
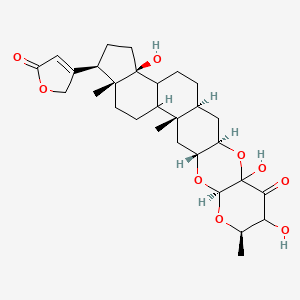
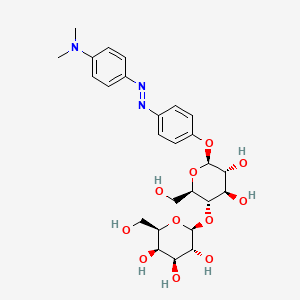



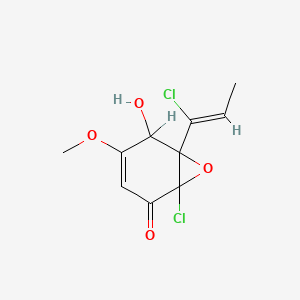
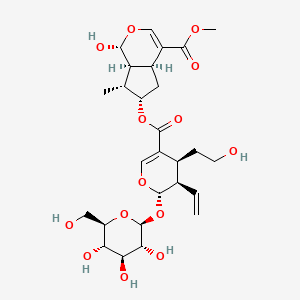
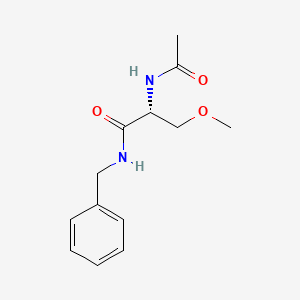
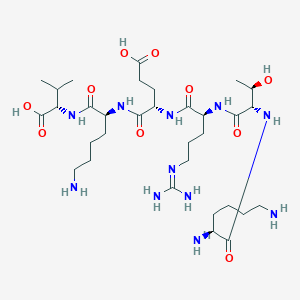
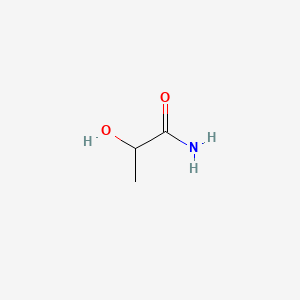
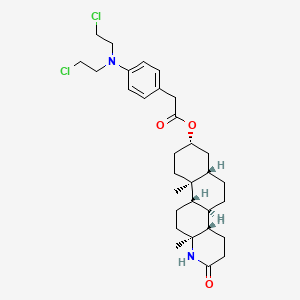
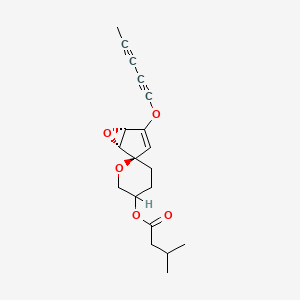
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
